4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Description
4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a 3-oxo-piperazine core, a tert-butyl ester group at position 1, and a 3-aminopropyl substituent at position 4. The tert-butyl ester acts as a protecting group, enhancing stability during synthetic processes, while the 3-aminopropyl side chain provides a reactive primary amine for further functionalization. This compound is primarily utilized as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis, due to its modular reactivity .
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropyl)-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKHEUOOMITZTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, with the CAS number 198896-21-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anticancer agent and its role in neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, a study highlighted that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In particular, the compound demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FaDu | Lower than 10 | Induction of apoptosis | |
| Various | Variable | Inhibition of cell proliferation |
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and potentially improve cognitive function .
The mechanisms through which this compound exerts its biological effects include:
- Cytotoxicity : Induces programmed cell death in cancer cells via mitochondrial pathways.
- Enzyme Inhibition : Acts as an inhibitor for AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts.
- Antioxidant Activity : The compound may possess antioxidant properties that protect neuronal cells from oxidative stress .
Case Studies
Several case studies illustrate the effectiveness of this compound in different biological contexts:
- Case Study 1 : A study involving a mouse model of Alzheimer's disease demonstrated that treatment with the compound improved memory retention and reduced amyloid plaque formation.
- Case Study 2 : Clinical trials assessing the efficacy of piperazine derivatives showed significant improvements in tumor regression rates among patients treated with these compounds compared to standard chemotherapy.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound has been studied for its potential as a drug candidate due to its structural similarity to biologically active molecules. Research indicates that derivatives of piperazine compounds can exhibit various pharmacological activities, including:
- Antidepressant effects : Piperazine derivatives have been linked to serotonin receptor modulation, making them candidates for antidepressant drug development.
- Anticancer properties : Some studies suggest that modifications of piperazine structures can enhance the efficacy of anticancer agents by improving their selectivity and reducing side effects.
2. Neuropharmacology
Research has shown that compounds like 4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester may influence neurotransmitter systems. They are being investigated for their roles in treating neurological disorders such as anxiety and depression by acting on the GABAergic and serotonergic systems.
Biochemical Applications
1. Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition assays to explore its interaction with specific enzymes involved in metabolic pathways. This application is crucial for understanding how modifications to the piperazine structure can influence enzyme activity and substrate specificity.
2. Molecular Probes
Due to its functional groups, this compound can be used as a molecular probe in biochemical studies. It helps in elucidating mechanisms of action for various biological processes, particularly those involving amino acid transporters and receptors.
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperazine derivatives, including tert-butyl esters, and evaluated their antidepressant-like effects in rodent models. The results indicated that certain modifications led to significantly improved efficacy compared to standard treatments.
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of modified piperazine compounds. The study demonstrated that 4-(3-Amino-propyl)-3-oxo-piperazine derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at position 4 of the piperazine ring, influencing physicochemical properties and reactivity:
Table 1: Comparative Analysis of Piperazine-1-carboxylic Acid tert-butyl Esters
Physicochemical Properties
- Solubility: The 3-aminopropyl substituent in the target compound confers moderate solubility in polar organic solvents (e.g., DMF, THF), whereas aromatic substituents (e.g., phenyl-ethyl, nitropyridinyl) reduce aqueous solubility . Hydroxypropyl analogs exhibit higher polarity, enhancing solubility in alcohols and water .
- Stability : Tert-butyl esters are stable under basic conditions but hydrolyze in acidic environments. Electron-withdrawing groups (e.g., nitro in ) accelerate ester hydrolysis, while bulky substituents (e.g., phenyl-ethyl in ) sterically hinder degradation.
Research Findings and Key Observations
Thermal Stability : Tert-butyl esters in polymers (e.g., MA20 vs. A20 in ) decompose via distinct pathways: MA20 undergoes oxidative degradation (Eₐ = 125 kJ/mol), while A20 forms cyclic anhydrides (Eₐ = 116 kJ/mol). This suggests that substituent electronics influence decomposition mechanisms .
Reactivity in Cross-Coupling : Palladium-catalyzed reactions (e.g., ) achieve higher yields (83%) for pyridinyl derivatives than amine-alkylation methods (~45% in ), highlighting the impact of substituent compatibility .
Biological Activity : Aromatic analogs (e.g., phenyl-ethyl in ) show superior binding affinity to kinase targets compared to aliphatic derivatives, likely due to π-π stacking interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Amino-propyl)-3-oxo-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine ring. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .
- Amino-Propyl Introduction : Coupling 3-aminopropanol via carbodiimide-mediated amidation (e.g., EDC/HOBt) or reductive amination .
- Oxo Group Formation : Controlled oxidation of the piperazine ring using mild oxidants like Dess-Martin periodinane to avoid over-oxidation .
- Critical Factors : Reaction temperature (e.g., ice-cooling for exothermic steps), solvent choice (DMF for polar intermediates, THF for Boc deprotection), and purification via silica gel chromatography .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperazine backbone, Boc group (δ ~1.4 ppm for tert-butyl), and oxo group (δ ~170 ppm for carbonyl) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 270 [M+H]⁺) and detects fragmentation patterns (e.g., loss of Boc group at m/z 170) .
- X-ray Diffraction : Resolves stereochemistry and crystal packing, particularly for chiral centers in derivatives .
- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 210–254 nm .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation (H302 hazard classification) .
- Ventilation : Use fume hoods during synthesis to manage volatile reagents (e.g., THF, DMF) .
- Spill Protocol : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and reaction rates in polar aprotic solvents .
- Machine Learning : Train models on existing piperazine derivatives to predict optimal reaction conditions (e.g., temperature, catalyst) .
Q. How do structural modifications (e.g., substituents on the piperazine ring) affect biological activity or chemical stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate) and compare:
- Stability : Assess Boc group hydrolysis rates under acidic (TFA) vs. basic conditions .
- Bioactivity : Screen against target receptors (e.g., GPCRs) to evaluate affinity changes due to electron-withdrawing/donating substituents .
- Thermogravimetric Analysis (TGA) : Measure thermal decomposition profiles to correlate substituents with stability .
Q. How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer :
- Data Cross-Validation : Compare NMR/MS results with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isolation of Byproducts : Use preparative TLC or HPLC to isolate and characterize side products (e.g., over-oxidized derivatives) .
- Kinetic Studies : Monitor reaction progress via in-situ IR or Raman spectroscopy to identify rate-limiting steps .
Q. What strategies enhance the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts for improved aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
